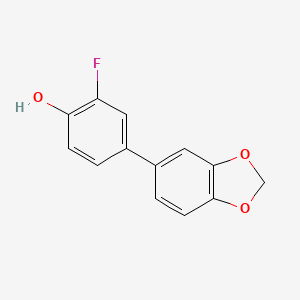
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% (3F4MDXP) is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has shown promise in a variety of areas, including biochemistry and physiology.
Applications De Recherche Scientifique
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme monoamine oxidase B, as well as a probe to investigate the role of monoamine oxidase B in the metabolism of catecholamines. It has also been used to study the role of monoamine oxidase B in the regulation of dopamine and serotonin levels in the brain. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been used as a probe to investigate the regulation of monoamine oxidase B by various drugs, including antidepressants.
Mécanisme D'action
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the metabolism of catecholamines, including dopamine and serotonin. 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% binds to the active site of MAO-B, preventing the enzyme from breaking down catecholamines. This results in an increase in the levels of catecholamines in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to improved mood and behavior. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have neuroprotective effects, meaning it can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize, making it cost-effective and readily available. Additionally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is relatively non-toxic, making it safe to use in experiments. However, it has a short half-life, meaning it must be administered frequently in order to maintain its effects. In addition, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% has not been approved for human use, so it cannot be used in clinical trials.
Orientations Futures
There are several potential future directions for 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% research. One potential direction is to investigate its potential as an antidepressant. Additionally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% could be studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It could also be studied for its potential to treat addiction, as well as its potential to reduce inflammation and oxidative stress. Finally, 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% could be studied for its potential to treat cardiovascular diseases, such as hypertension and atherosclerosis.
Méthodes De Synthèse
3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized from a series of chemical reactions. The first step is to prepare 3-fluoro-4-methylenedioxybenzaldehyde by reacting 3-fluoroanisole with 3,4-methylenedioxyphenylhydrazine and sodium hydroxide. The aldehyde is then reacted with hydrochloric acid to form 4-methylenedioxy-3-fluorophenol. This product is then reacted with sodium hydroxide to form 3-Fluoro-4-(3,4-methylenedioxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-6-9(15)2-3-10(11)8-1-4-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRLBWTWNGFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














